Z-Sar-OH

Description

The exact mass of the compound glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97943. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

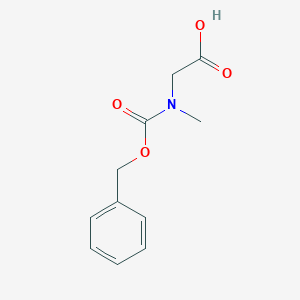

IUPAC Name |

2-[methyl(phenylmethoxycarbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-12(7-10(13)14)11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWFTZNMONHKNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068187 |

Source

|

| Record name | Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39608-31-6 |

Source

|

| Record name | N-Methyl-N-[(phenylmethoxy)carbonyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39608-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Carbobenzoxysarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039608316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39608-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-CARBOBENZOXYSARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3ZZ4C081J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Strategic Role of N-benzyloxycarbonyl-sarcosine (Z-Sar-OH) in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-benzyloxycarbonyl-sarcosine (Z-Sar-OH) is a pivotal building block in peptide chemistry, offering unique advantages in the synthesis of modified peptides and peptidomimetics. Its N-methylated backbone introduces conformational constraints and metabolic stability, making it a valuable tool for designing peptides with enhanced therapeutic properties. This technical guide provides an in-depth analysis of the role of this compound, including its applications, experimental protocols, and impact on peptide structure and function.

Core Applications in Peptide Synthesis

This compound serves as a protected form of sarcosine (N-methylglycine) for incorporation into peptide sequences. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the secondary amine of sarcosine, preventing unwanted side reactions during peptide coupling. This protection is stable under the conditions used for Fmoc and Boc-based solid-phase peptide synthesis (SPPS), allowing for its versatile use in various synthetic strategies.

The incorporation of sarcosine residues via this compound can significantly influence the properties of a peptide:

-

Increased Proteolytic Stability: The N-methylated amide bond in sarcosine is resistant to cleavage by many proteases, thereby extending the in-vivo half-life of the peptide.

-

Conformational Constraint: The presence of the N-methyl group restricts the rotation around the peptide backbone, influencing the local secondary structure and potentially inducing turns or specific folded conformations. This can lead to peptides with higher receptor affinity and selectivity.

-

Improved Solubility: The disruption of inter-chain hydrogen bonding by the N-methyl group can, in some cases, improve the solubility of aggregating peptide sequences.

-

Peptidomimetic Design: Sarcosine is a key component in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.

Quantitative Data Summary

While specific quantitative data for this compound can be sequence and condition-dependent, the following table summarizes typical observations and expectations based on the properties of N-methylated amino acids.

| Parameter | Observation | Notes |

| Coupling Efficiency | Generally lower than non-methylated amino acids due to steric hindrance from the N-methyl group. Double coupling or the use of more potent coupling reagents is often required to achieve high yields.[1][2] | The coupling of an N-methylated amino acid to another N-methylated residue is particularly challenging.[1] |

| Solubility of this compound | ||

| In DMF | High (>100 mg/mL) | DMF is a good solvent for most N-protected amino acids and is a common choice for coupling reactions involving this compound.[3] |

| In NMP | High (>100 mg/mL) | NMP is another excellent and often preferred solvent for peptide synthesis, particularly for sequences prone to aggregation.[3] |

| In DCM | Moderate (20-50 mg/mL, estimated) | DCM is less polar than DMF and NMP, and while it can be used, co-solvents may be necessary to ensure complete dissolution, especially for larger-scale reactions.[3] |

| Impact on Conformation | Induces a preference for cis-amide bonds and can disrupt secondary structures like α-helices and β-sheets. It is often found in turn structures. | The conformational effects are highly context-dependent and can be used strategically to control the peptide's three-dimensional structure. |

| Deprotection Efficiency | The Z-group can be efficiently removed by catalytic hydrogenation or catalytic transfer hydrogenation, typically with high yields. Strong acids like HBr/acetic acid or HF can also be used. | Catalytic transfer hydrogenation offers a milder alternative to traditional hydrogenation and strong acid cleavage.[4] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

This protocol outlines a general procedure for the manual solid-phase coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus

-

This compound

-

Base (e.g., DIPEA or NMM)

-

Anhydrous DMF or NMP

-

DCM for washing

-

Ninhydrin test kit for monitoring

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes in a reaction vessel.

-

Pre-activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in anhydrous DMF. Add the base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated this compound solution to the swelled resin. Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time or double coupling may be necessary.[1]

-

Monitoring the Coupling: Perform a Kaiser (ninhydrin) test to monitor the reaction's completion. A negative result (yellow beads) indicates a complete coupling.

-

Washing: After a complete coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Double Coupling (if necessary): If the Kaiser test is positive (blue beads), repeat steps 2-5.

Solution-Phase Peptide Synthesis Coupling of this compound

This protocol describes a general method for coupling this compound to an amino acid ester in solution.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Pro-NH2)

-

Coupling reagent (e.g., EDC·HCl or DIC)

-

Coupling additive (e.g., HOBt or OxymaPure)

-

Base (e.g., NMM or DIPEA)

-

Anhydrous DCM or DMF

-

TLC plates for reaction monitoring

Procedure:

-

Activation: Dissolve this compound (1 equivalent) and the coupling additive (e.g., HOBt, 1 equivalent) in anhydrous DCM or DMF. Cool the solution to 0°C in an ice bath. Add the coupling reagent (e.g., EDC·HCl, 1.1 equivalents) and stir for 15-30 minutes.

-

Coupling: To the activated solution, add the amino acid ester hydrochloride (1 equivalent) and the base (e.g., NMM, 1 equivalent) to neutralize the hydrochloride salt. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash successively with 1 M HCl, saturated NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Deprotection of the Z-Group from a Sarcosine-Containing Peptide

Catalytic transfer hydrogenation is a mild and efficient method for the removal of the Z-group.

Materials:

-

Z-protected peptide

-

Palladium on carbon (10% Pd/C)

-

Hydrogen donor (e.g., formic acid, ammonium formate, or cyclohexene)[4]

-

Methanol or ethanol

Procedure:

-

Reaction Setup: Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

-

Hydrogen Donor Addition: Add the hydrogen donor to the reaction mixture. If using formic acid, it can often be used as the solvent or co-solvent.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Isolation: Evaporate the filtrate under reduced pressure to obtain the deprotected peptide. Further purification may be performed if necessary.

Logical and Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and deprotection of peptides containing this compound.

Signaling Pathways and Drug Development

The incorporation of sarcosine into peptides can modulate their interaction with biological targets. One area of interest is the modulation of the N-methyl-D-aspartate (NMDA) receptor. Sarcosine itself acts as a co-agonist at the glycine binding site of the NMDA receptor, and peptides containing sarcosine may therefore have applications in modulating glutamatergic neurotransmission.[7] Furthermore, sarcosine metabolism has been implicated in the progression of prostate cancer.[8] Peptides designed to interact with enzymes in the sarcosine metabolic pathway could be explored as potential cancer therapeutics.

The design of peptidomimetics often involves structure-activity relationship (SAR) studies, where systematic modifications are made to a peptide to improve its therapeutic properties. The use of this compound allows for the precise placement of N-methyl groups to probe the importance of specific amide protons for receptor binding and to enhance metabolic stability.

References

- 1. Sarcosinemia | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-Sar-OH (N-Benzyloxycarbonyl-N-methylglycine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Sar-OH, chemically known as N-Benzyloxycarbonyl-N-methylglycine, is a derivative of the amino acid glycine.[1][2] It belongs to the class of N-protected amino acids, where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is instrumental in peptide synthesis, preventing the amine from participating in unwanted side reactions during peptide bond formation. The presence of an N-methyl group on the glycine backbone can also confer unique properties to peptides, such as increased proteolytic stability and altered conformation, which are of significant interest in drug design and development.[3][4]

This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthesis protocol for this compound. While specific biological activity data and defined signaling pathways for this compound are not extensively documented in publicly available literature, this guide will touch upon the general biological context of N-methylated amino acids.

Chemical Structure and Properties

This compound is characterized by a glycine core, N-methylated and protected with a benzyloxycarbonyl group.

Chemical Identifiers:

-

IUPAC Name: 2-[(Benzyloxycarbonyl)(methyl)amino]acetic acid[2]

-

Synonyms: this compound, Z-N-Me-Gly-OH, Cbthis compound, N-Benzyloxycarbonylsarcosine[2]

-

CAS Number: 39608-31-6[1]

-

Molecular Formula: C₁₁H₁₃NO₄[1]

-

SMILES: CN(CC(=O)O)C(=O)OCC1=CC=CC=C1

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 58-59 °C | [1] |

| Boiling Point | 385.6 ± 31.0 °C (Predicted) | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | |

| Density | 1.26 g/cm³ (Predicted) | [1] |

| Flash Point | 187 °C (Predicted) | [1] |

| Vapor Pressure | 1.23E-06 mmHg at 25°C (Predicted) | [1] |

| Refractive Index | 1.553 (Predicted) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the N-protection of sarcosine (N-methylglycine) with benzyl chloroformate under basic conditions. The following is a representative experimental protocol adapted from standard procedures for the benzyloxycarbonylation of amino acids.

Experimental Protocol: N-Benzyloxycarbonylation of Sarcosine

Materials:

-

Sarcosine (N-methylglycine)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve sarcosine (1.0 eq) in 2N sodium hydroxide solution (2.0 eq) and cool the mixture to 0-5 °C in an ice bath.

-

Reaction: To the cooled solution, add benzyl chloroformate (1.1 eq) and 4N sodium hydroxide solution (to maintain a pH of 9-10) dropwise and simultaneously, ensuring the temperature does not exceed 5 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours.

-

Work-up:

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Carefully acidify the aqueous layer to a pH of 2-3 with 2N HCl while cooling in an ice bath. A white precipitate should form.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

General Context of N-Methylated Amino Acids

While specific in-depth biological studies on this compound are limited in publicly accessible literature, the introduction of N-methylation to amino acids and peptides is a known strategy to modulate their biological properties.[3][4] N-methylation can:

-

Increase Proteolytic Stability: The N-methylated amide bond is often more resistant to cleavage by proteases, which can enhance the in vivo half-life of peptide-based drugs.[3]

-

Enhance Membrane Permeability: The reduced hydrogen bonding capacity of the N-methylated amide can lead to increased lipophilicity and improved cell membrane permeability.[5]

-

Induce Conformational Constraints: N-methylation restricts the rotation around the Cα-N bond, influencing the secondary structure of peptides and potentially locking them into a bioactive conformation.[3]

These properties make N-methylated amino acids, like this compound, valuable building blocks in the design of peptidomimetics with improved pharmacokinetic and pharmacodynamic profiles.

Potential Signaling Pathways

There is no direct evidence linking this compound to specific signaling pathways. However, as a derivative of glycine, which can act as a neurotransmitter, and given the general use of amino acid derivatives as supplements that may influence anabolic hormone secretion, it is conceivable that this compound or its metabolites could interact with various cellular signaling cascades.[1] Further research is required to elucidate any such interactions.

The general role of N-methylated amino acids in influencing peptide-receptor interactions can be conceptualized as follows:

Caption: Conceptual impact of N-methylation on peptide properties.

Conclusion

This compound is a well-characterized N-protected, N-methylated amino acid derivative with established physicochemical properties and a straightforward synthetic route. Its primary application lies in the field of peptide synthesis, where it serves as a valuable building block for creating peptides with potentially enhanced stability and bioavailability. While its specific biological activities and interactions with cellular signaling pathways remain an area for future investigation, the known effects of N-methylation on peptide properties suggest that this compound and its derivatives hold promise for the development of novel therapeutic peptides. This guide provides a foundational resource for researchers and professionals working with this compound.

References

A Comprehensive Technical Guide to N-α-Benzyloxycarbonyl-sarcosine (Z-Sar-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Benzyloxycarbonyl-sarcosine, commonly referred to as Z-Sar-OH. It covers its fundamental chemical properties, detailed synthesis and application protocols, and explores its potential biological relevance. This document is intended to serve as a valuable resource for professionals in the fields of peptide chemistry, drug discovery, and biochemical research.

Core Chemical Properties

This compound is a synthetic amino acid derivative. It is the N-methylated form of glycine, where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is crucial in peptide synthesis to prevent unwanted reactions of the N-terminal amine.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 39608-31-6 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][2] |

| Molecular Weight | 223.23 g/mol | [3][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 58-59 °C | |

| Solubility | Soluble in DMSO (100 mg/mL) | [4] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its primary application in solid-phase peptide synthesis (SPPS).

Synthesis of N-α-Benzyloxycarbonyl-sarcosine (this compound)

This protocol describes the synthesis of this compound from sarcosine and benzyl chloroformate under basic conditions.

Materials:

-

Sarcosine (N-methylglycine)

-

2 M Sodium hydroxide (NaOH) solution

-

Benzyl chloroformate (Cbz-Cl)

-

4 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

2 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a flask, dissolve sarcosine (1.0 equivalent) in 2 M aqueous sodium hydroxide solution. Cool the solution to 0°C in an ice bath with continuous stirring.

-

Reaction: While maintaining the temperature at 0°C, simultaneously add benzyl chloroformate (1.1-1.2 equivalents) and 4 M aqueous sodium hydroxide solution dropwise. The rate of addition should be controlled to keep the reaction mixture alkaline.

-

Stirring: After the addition is complete, continue stirring the mixture at 0°C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Extraction (1): Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate. Discard the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. A white precipitate of this compound should form.

-

Extraction (2): Extract the acidified aqueous layer multiple times with ethyl acetate or diethyl ether.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white crystalline solid.

Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound.

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support using standard Fmoc-based chemistry.

Materials:

-

Resin with N-terminally deprotected peptide (e.g., Rink Amide or Wang resin)

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., DIPEA or NMM)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Kaiser test kit or equivalent for monitoring coupling completion

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection (if applicable): If the N-terminus of the peptide on the resin is Fmoc-protected, treat the resin with 20% piperidine in DMF to remove the Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF.

-

Activation of this compound: In a separate vial, dissolve this compound (typically 2-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, of equal molarity to this compound) in DMF. Add the base (e.g., DIPEA, 2 equivalents relative to this compound) to the solution to activate the carboxylic acid.

-

Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours, or until the coupling reaction is complete.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.

-

Chain Elongation: The peptide chain can be further elongated by repeating the deprotection and coupling steps with subsequent amino acids.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid). The benzyloxycarbonyl (Z) group on the N-terminal sarcosine will also be cleaved under these strong acidic conditions.

Caption: A schematic of the solid-phase peptide synthesis cycle for incorporating this compound.

Biological Activity and Signaling Pathways

While this compound is primarily a synthetic building block, its core structure, sarcosine (N-methylglycine), is a naturally occurring amino acid derivative with known biological roles. The biological effects of peptides incorporating sarcosine, or of sarcosine itself, can provide context for the potential relevance of this compound in drug development and research.

General Biological Context

Amino acid derivatives, including this compound, are utilized in research as ergogenic supplements that may influence anabolic hormone secretion and provide fuel during exercise[1][3][4]. The N-methylation of the peptide backbone, which can be achieved by incorporating sarcosine, is a key strategy in medicinal chemistry to enhance the metabolic stability and membrane permeability of peptide-based drugs.

Potential Signaling Pathway Involvement: The NMDA Receptor

The most well-documented signaling pathway involving sarcosine is its interaction with the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.

-

Co-agonist Activity: Sarcosine acts as a co-agonist at the glycine-binding site of the NMDA receptor[5][6]. For the NMDA receptor to be activated, both the primary agonist, glutamate, and a co-agonist, either glycine or D-serine, must bind to their respective sites on the receptor complex. Sarcosine can fulfill the role of the co-agonist, thereby potentiating NMDA receptor function.

-

Glycine Transporter Inhibition: In addition to its direct action on the receptor, sarcosine is also an inhibitor of the glycine transporter type 1 (GlyT1)[5]. By inhibiting the reuptake of glycine from the synaptic cleft, sarcosine increases the local concentration of glycine available to act on the NMDA receptor, further enhancing its activation.

Given that this compound is a protected form of sarcosine, it would not be expected to interact directly with the NMDA receptor in this form. However, peptides containing sarcosine, synthesized using this compound, could potentially be degraded in vivo to release sarcosine, which could then modulate NMDA receptor signaling. Furthermore, the development of peptide-based drugs targeting the central nervous system often incorporates N-methylated amino acids to improve their pharmacokinetic properties, making the understanding of sarcosine's neurological effects highly relevant.

Caption: A diagram illustrating the dual mechanism of sarcosine's action on the NMDA receptor.

Conclusion

N-α-Benzyloxycarbonyl-sarcosine (this compound) is a key reagent in synthetic organic and medicinal chemistry, particularly in the field of peptide science. Its utility stems from the stable benzyloxycarbonyl protecting group, which allows for the controlled incorporation of the N-methylated amino acid, sarcosine, into peptide sequences. While this compound itself is not directly bioactive, its parent molecule, sarcosine, has established roles in the central nervous system, primarily as a modulator of NMDA receptor activity. This technical guide provides researchers and drug development professionals with the essential data and detailed protocols necessary for the effective synthesis and application of this compound, as well as a foundational understanding of its potential biological significance.

References

- 1. This compound | CAS#:39608-31-6 | Chemsrc [chemsrc.com]

- 2. peptide.com [peptide.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Guardian: A Technical Guide to the Z-Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, stands as a foundational cornerstone in the art of peptide synthesis.[1][2] Its historical significance is matched by its continued relevance in modern organic chemistry, offering a robust and versatile strategy for the protection of amines. This technical guide provides an in-depth exploration of the Z-protecting group, encompassing its introduction, cleavage, and strategic application in the synthesis of peptides and complex molecules. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required for its successful implementation.

Core Principles of the Z-Protecting Group

The Z-group is a carbamate-based protecting group valued for its stability under a range of conditions, including those that cleave other common protecting groups like Boc (acid-labile) and Fmoc (base-labile).[3] This orthogonality is a key advantage in complex synthetic routes.[4] The Z-group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, a process known as the Schotten-Baumann reaction.[5][6] This converts the nucleophilic amine into a less reactive carbamate, effectively shielding it from undesired reactions.[7]

One of the practical advantages of the Z-group is its tendency to impart crystallinity to the protected amino acids, which can simplify purification by recrystallization.[2]

Introduction of the Z-Protecting Group (N-Benzyloxycarbonylation)

The most common method for the introduction of the Z-group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base. The choice of base and solvent is critical for optimizing the yield and preventing side reactions.

Reaction Mechanism: Schotten-Baumann Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, followed by the elimination of a chloride ion. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. lokeylab.wikidot.com [lokeylab.wikidot.com]

- 4. Protective Groups [organic-chemistry.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Role of Sarcosine Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine (N-methylglycine), an endogenous amino acid derivative, and its synthetic derivatives have emerged as a compelling class of molecules in medicinal chemistry.[1] Initially recognized for its association with prostate cancer progression, the therapeutic and diagnostic potential of sarcosine now extends to a range of applications, including the modulation of central nervous system (CNS) disorders and as a sensitizing agent in cancer chemotherapy. This technical guide provides an in-depth exploration of the applications of sarcosine derivatives, focusing on their mechanism of action, quantitative biological data, and detailed experimental methodologies to facilitate further research and development in this promising field.

Introduction: Sarcosine - From Biomarker to Therapeutic Target

Sarcosine first gained significant attention in the scientific community as a potential biomarker for prostate cancer.[2][3] Elevated levels of sarcosine were identified in the urine of patients with aggressive prostate cancer, suggesting its involvement in the disease's progression.[2][3] This discovery prompted further investigation into the metabolic pathways of sarcosine and the enzymes that regulate its concentration, such as glycine N-methyltransferase (GNMT) and sarcosine dehydrogenase (SARDH).[2][3]

Beyond its role in oncology, sarcosine and its derivatives have been extensively studied as inhibitors of the glycine transporter 1 (GlyT1).[4][5] By blocking GlyT1, these compounds increase the synaptic concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[6][7] This mechanism of action has positioned sarcosine derivatives as potential therapeutic agents for CNS disorders characterized by NMDA receptor hypofunction, most notably schizophrenia.[8]

This guide will delve into the key applications of sarcosine derivatives, presenting a comprehensive overview of their medicinal chemistry.

Applications in Oncology

Sarcosine as a Biomarker and Therapeutic Target in Prostate Cancer

Metabolomic studies have consistently highlighted a correlation between elevated sarcosine levels and the progression of prostate cancer.[2][3] While its utility as a standalone diagnostic biomarker has been debated, its role in the underlying pathology is increasingly evident.[2][3]

Signaling Pathway in Prostate Cancer Progression:

The progression of prostate cancer involves a complex interplay of signaling pathways, with androgen receptor (AR) signaling playing a central role. Sarcosine metabolism is intricately linked to these pathways. The enzyme Glycine N-methyltransferase (GNMT), which synthesizes sarcosine from glycine, is upregulated in prostate cancer.[2][3] Conversely, the expression of sarcosine dehydrogenase (SARDH), the enzyme responsible for sarcosine degradation, is often reduced.[2][3] This enzymatic imbalance leads to an accumulation of sarcosine, which has been shown to promote an invasive phenotype in prostate cancer cells.[2][3]

Caption: Sarcosine metabolism and its impact on prostate cancer cell behavior.

Sensitizing Cancer Cells to Chemotherapy

Recent studies have unveiled a novel application for sarcosine in oncology: as a chemosensitizing agent. In lung adenocarcinoma, for instance, sarcosine has been shown to enhance the efficacy of cisplatin by inducing ferroptosis, a form of iron-dependent programmed cell death.

Applications in Central Nervous System (CNS) Disorders

GlyT1 Inhibition for the Treatment of Schizophrenia

The hypofunction of the NMDA receptor is a leading hypothesis for the pathophysiology of schizophrenia.[9] Sarcosine and its derivatives act as GlyT1 inhibitors, thereby increasing the availability of the NMDA receptor co-agonist glycine in the synaptic cleft.[4][5] This enhancement of NMDA receptor activity has been shown to ameliorate the negative and cognitive symptoms of schizophrenia in clinical trials.[8]

Signaling Pathway of GlyT1 Inhibition and NMDA Receptor Modulation:

GlyT1 is located on both neurons and astrocytes and plays a crucial role in regulating glycine levels at the synapse.[7][10] By inhibiting GlyT1, sarcosine derivatives prevent the reuptake of glycine, leading to its accumulation in the synaptic space.[4] This elevated glycine concentration enhances the activation of NMDA receptors by glutamate, thereby potentiating glutamatergic neurotransmission.[6][7]

Caption: GlyT1 inhibition by sarcosine derivatives enhances NMDA receptor signaling.

Quantitative Data Summary

The following tables summarize key quantitative data for sarcosine and its derivatives from preclinical and clinical studies.

Table 1: In Vitro Activity of Sarcosine and its Derivatives

| Compound | Target | Assay | IC50 / EC50 | Reference |

| Sarcosine | GlyT1 | [3H]-Glycine Uptake | Weak inhibitor | [4] |

| Sarcosine | NMDA Receptor | Electrophysiology | EC50 = 26 ± 3 µM | [11] |

| NFPS | GlyT1 | [3H]-Glycine Uptake | Potent inhibitor | [12] |

| Pyridazine Derivatives | GlyT1 | [3H]-Glycine Uptake | Potent inhibition | [12] |

Table 2: Pharmacokinetic Parameters of Sarcosine

| Parameter | Value | Species | Administration | Reference |

| Tmax | ~1.5 - 2.5 hr | Human | Oral | [13][14] |

| t½ | ~1 hr | Human | Oral | [13][14] |

Table 3: Clinical Trial Dosages of Sarcosine for Schizophrenia

| Dosage | Study Phase | Population | Outcome | Reference |

| 1 g/day and 2 g/day | Phase 2 | Acutely symptomatic, drug-free patients | 2 g/day showed better response | [8] |

| 2 g/day | Add-on to antipsychotics | Chronic, stable patients | Improved negative and cognitive symptoms |

Experimental Protocols

Quantification of Sarcosine in Biological Fluids (Serum/Urine) by LC-MS/MS

This protocol outlines a high-throughput method for the accurate quantification of sarcosine, resolving it from its isomers.[15]

Materials:

-

High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

-

Reversed-phase HPLC column

-

Sarcosine and stable isotope-labeled internal standard

-

Acetonitrile, formic acid, and water (LC-MS grade)

-

Centrifuge and sample vials

Procedure:

-

Sample Preparation:

-

Thaw serum or urine samples at room temperature.

-

Precipitate proteins by adding a 3-fold volume of acetonitrile containing the internal standard.

-

Vortex and centrifuge at high speed for 10 minutes.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Perform chromatographic separation using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Detect sarcosine and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Quantify sarcosine concentration by comparing the peak area ratio of sarcosine to the internal standard against a standard curve.

-

Cell Viability (MTT) Assay for Anticancer Activity

This protocol describes a colorimetric assay to assess the cytotoxic effects of sarcosine derivatives on cancer cell lines.[16][17]

Materials:

-

Cancer cell line of interest (e.g., PC-3 for prostate cancer)

-

Cell culture medium and supplements

-

Sarcosine derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates and multi-channel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the sarcosine derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Experimental and Developmental Workflow

The development of novel sarcosine derivatives as therapeutic agents typically follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Caption: A streamlined workflow for the development of sarcosine-based therapeutics.

Conclusion and Future Directions

Sarcosine and its derivatives represent a versatile and promising class of compounds in medicinal chemistry with diverse therapeutic potential. Their role in prostate cancer progression continues to be an active area of research, with a focus on elucidating the precise molecular mechanisms and developing targeted therapies. In the realm of CNS disorders, GlyT1 inhibitors based on the sarcosine scaffold hold significant promise for the treatment of schizophrenia and potentially other conditions involving NMDA receptor dysfunction.

Future research should focus on the development of more potent and selective sarcosine derivatives, a deeper understanding of their off-target effects, and the exploration of novel applications. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this fascinating class of molecules.

References

- 1. Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sarcosine | GlyT | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sarcosine (N-methylglycine) treatment for acute schizophrenia: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Safety, tolerability and pharmacokinetics of open label sarcosine added on to anti-psychotic treatment in schizophrenia - preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of N-Methylation on Peptide Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a powerful strategy in medicinal chemistry to modulate the conformational and physicochemical properties of peptides. This modification can lead to significant improvements in therapeutic potential by enhancing metabolic stability, membrane permeability, and receptor affinity and selectivity. This in-depth technical guide explores the core principles of N-methylation's impact on peptide conformation, supported by quantitative data, detailed experimental protocols, and illustrative visualizations.

The Conformational Consequences of N-Methylation

The introduction of a methyl group onto the amide nitrogen atom of a peptide backbone induces profound local and global conformational changes. These alterations stem from two primary effects: the removal of a hydrogen bond donor and the introduction of steric hindrance.

-

Disruption of Hydrogen Bonding: The amide proton is a crucial hydrogen bond donor, essential for the formation and stabilization of canonical secondary structures like α-helices and β-sheets. N-methylation eliminates this capability, leading to a disruption of these ordered structures.[1] This disruption can be strategically employed to induce turns or create more flexible regions within a peptide.[2]

-

Steric Hindrance and Rotational Restriction: The bulky methyl group restricts the rotation around the Cα-C' (psi, ψ) and N-Cα (phi, φ) bonds of the peptide backbone. This steric clash can favor specific dihedral angles, leading to a more constrained and pre-organized conformation.[3]

-

Promotion of cis-Amide Bonds: While the trans conformation of the peptide bond is energetically favored for most amino acid residues, the energy difference between the cis and trans isomers is significantly reduced for N-methylated residues. This increases the population of the cis conformation, which can dramatically alter the overall peptide backbone trajectory. The energy barrier for cis-trans isomerization of a neutral N-methylated amide bond is approximately 85 kJ/mol.[4][5] In aqueous solution, the free energy difference (ΔG) favors the trans form by about 2.5 kcal/mol for N-methylacetamide.[6]

Impact on Bioactivity, Stability, and Permeability

The conformational changes induced by N-methylation have significant downstream effects on the biological and pharmacological properties of peptides.

-

Enhanced Metabolic Stability: By shielding the amide bond from proteolytic enzymes, N-methylation significantly increases the resistance of peptides to enzymatic degradation, prolonging their in vivo half-life.[1]

-

Improved Membrane Permeability: The removal of a hydrogen bond donor increases the lipophilicity of the peptide.[7] This, combined with the potential to adopt conformations that mask polar groups, can dramatically improve passive membrane permeability and oral bioavailability.[8][9] However, the relationship between the number of N-methyl groups and permeability is not always linear; an optimal level of methylation often exists for maximal permeability.[7][10]

-

Modulation of Receptor Binding: The pre-organization of a peptide into a bioactive conformation can reduce the entropic penalty upon binding to its target receptor, leading to enhanced affinity. Conversely, if N-methylation induces a conformation incompatible with the receptor's binding pocket, a loss of activity can occur. This highlights the importance of strategic, position-specific N-methylation.

Quantitative Data on the Effects of N-Methylation

The following tables summarize key quantitative data illustrating the impact of N-methylation on peptide properties.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the N-Methyl Group [11]

| Amino Acid Residue | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-Me-Ala | 2.6 - 2.9 | 30 - 35 |

| N-Me-Val | 2.7 - 3.0 | 32 - 37 |

| N-Me-Leu | 2.6 - 2.9 | 31 - 36 |

| N-Me-Phe | 2.8 - 3.1 | 34 - 39 |

| N-Me-Gly | 2.5 - 2.8 | 29 - 34 |

Note: Chemical shifts can vary depending on the solvent, pH, temperature, and the surrounding amino acid sequence.

Table 2: Effect of N-Methylation on the Intestinal Permeability of Cyclic Hexapeptides [7][10][12]

| Peptide | Number of N-Methyl Groups | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |

| cyclo(-PFwKTF-) | 0 | < 1 |

| cyclo(-PF(NMe)wKTF-) | 1 | < 1 |

| cyclo(-PFw(NMe)KTF-) | 1 | < 1 |

| cyclo(-PFwK(NMe)TF-) | 1 | < 1 |

| cyclo(-PFwKT(NMe)F-) | 1 | < 1 |

| cyclo(-P(NMe)FwKTF-) | 1 | < 1 |

| cyclo(-PF(NMe)w(NMe)KTF-) | 2 | ~2 |

| cyclo(-P(NMe)FwK(NMe)TF-) | 2 | ~3 |

| cyclo(-PFw(NMe)K(NMe)T(NMe)F-) | 3 | 4 |

| Unmethylated Hexa-Ala Peptide | 0 | < 1 |

| Mono-N-methylated Hexa-Ala Peptides | 1 | < 1 |

| Di-N-methylated Hexa-Ala Peptides | 2 | Variable, some > 20 |

| Tri-N-methylated Hexa-Ala Peptides | 3 | Variable, some > 20 |

| Tetra-N-methylated Hexa-Ala Peptides | 4 | Variable, some > 20 |

| Penta-N-methylated Hexa-Ala Peptides | 5 | Variable, some > 20 |

Note: Papp values are highly dependent on the specific peptide sequence and the position of N-methylation.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of N-methylated peptides are crucial for obtaining reliable and reproducible data.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

Objective: To synthesize a peptide containing one or more N-methylated amino acid residues.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-N-methyl amino acids

-

Rink Amide resin (or other suitable solid support)

-

Coupling reagents: HBTU/HOBt or HATU/HOAt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve 3-5 equivalents of the Fmoc-amino acid and coupling reagent (e.g., HBTU) in DMF.

-

Add 6-10 equivalents of DIPEA to the activation mixture.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines, Chloranil test for secondary amines).

-

For coupling to an N-methylated residue, longer coupling times (up to 4 hours) or double coupling may be necessary. The use of stronger coupling reagents like HATU is often preferred.[1]

-

-

Washing: After complete coupling, wash the resin extensively with DMF and DCM.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the solution conformation of an N-methylated peptide.

Materials:

-

Lyophilized, purified N-methylated peptide

-

Deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O with a suitable buffer)

-

NMR tubes

Protocol:

-

Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 1-5 mM.[11]

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify the characteristic N-methyl proton signal, which typically appears as a singlet between 2.6 and 3.1 ppm.[11]

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify the spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY (for smaller peptides) or ROESY (for larger peptides or those with intermediate correlation times) spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons. These are crucial for determining the three-dimensional structure.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate protons with their directly attached carbons. This is useful for assigning the N-methyl group's carbon signal (typically 30-40 ppm) and for resolving spectral overlap.[11]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range correlations between protons and carbons (2-3 bonds), which can help in sequencing and confirming the location of the N-methyl group.

-

-

Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Analyze the spectra to assign all proton and carbon resonances. Use the NOE/ROE restraints, along with dihedral angle restraints derived from coupling constants (if applicable), as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of solution structures.

Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure content of an N-methylated peptide in solution.

Materials:

-

Lyophilized, purified N-methylated peptide

-

Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.[2]

Protocol:

-

Sample Preparation: Prepare a stock solution of the peptide in the chosen buffer. Determine the precise concentration using UV absorbance at 280 nm (if aromatic residues are present) or by amino acid analysis. Dilute the stock solution to a final concentration of approximately 0.1-0.2 mg/mL.[2]

-

Instrument Setup:

-

Set the spectropolarimeter to scan from 190 to 260 nm.

-

Use a bandwidth of 1.0 nm and a scan speed of 50 nm/min.[2]

-

Set the temperature to a constant value, typically 25 °C, using a Peltier controller.

-

-

Data Acquisition:

-

Record a baseline spectrum with the buffer alone.

-

Record the spectrum of the peptide sample.

-

Average 3-5 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-

Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (mdeg × 100) / (c × n × l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the pathlength in cm.[2]

-

Analyze the shape of the spectrum to qualitatively assess the secondary structure. Deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, and random coil.

-

X-ray Crystallography

Objective: To determine the solid-state structure of an N-methylated peptide at atomic resolution.

Materials:

-

Highly purified (>98%) N-methylated peptide

-

Crystallization screens and reagents

-

Cryoprotectant

-

X-ray source (in-house or synchrotron)

Protocol:

-

Crystallization Screening:

-

Dissolve the peptide at a high concentration (typically 5-20 mg/mL) in a suitable buffer.

-

Use a variety of commercially available or in-house crystallization screens to test a wide range of precipitants, pH values, and additives.

-

Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) or microbatch methods.

-

-

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the peptide, precipitant, and additives to grow larger, single crystals suitable for diffraction.

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest the crystals from the crystallization drop.

-

Soak the crystals in a cryoprotectant solution (typically the mother liquor supplemented with glycerol, ethylene glycol, or other cryo-agents) to prevent ice formation during data collection at cryogenic temperatures.

-

Flash-cool the crystals in liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

Mount the cryo-cooled crystal on the goniometer of the X-ray diffractometer.

-

Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

-

-

Data Processing and Structure Solution:

-

Process the diffraction images to integrate the reflection intensities and determine the unit cell parameters and space group.

-

Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., by incorporating heavy atoms).

-

-

Model Building and Refinement:

-

Build an initial atomic model into the electron density map.

-

Refine the model against the diffraction data, alternating between automated refinement and manual model adjustments, until the model and the data are in good agreement.[14]

-

Validate the final structure using established crystallographic quality metrics.

-

Computational Simulations

Objective: To explore the conformational landscape and dynamics of an N-methylated peptide in silico.

Materials:

-

High-performance computing resources

-

Molecular dynamics simulation software (e.g., GROMACS, AMBER, NAMD)

-

Force field parameters suitable for N-methylated residues (e.g., AMBER ff14SB, CHARMM36m)

Protocol:

-

System Setup:

-

Build the initial structure of the N-methylated peptide using peptide building software.

-

Place the peptide in a simulation box of appropriate size and shape.

-

Solvate the system with an explicit water model (e.g., TIP3P, SPC/E).[15]

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

-

Equilibration:

-

Perform a short simulation with position restraints on the peptide atoms to allow the solvent to equilibrate around the peptide (NVT ensemble).

-

Perform a subsequent simulation, gradually releasing the restraints, to equilibrate the system's pressure and temperature (NPT ensemble).

-

-

Production Simulation: Run a long (nanoseconds to microseconds) molecular dynamics simulation without restraints to sample the conformational space of the peptide.

-

Analysis:

-

Analyze the trajectory to study the peptide's conformational dynamics.

-

Calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, and secondary structure content over time.

-

Perform clustering analysis to identify the most populated conformational states.

-

Analyze the dihedral angle distributions (phi, psi) to create Ramachandran plots.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of N-methylated peptides.

Caption: Experimental workflow for the study of N-methylated peptides.

References

- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. americanpeptidesociety.org [americanpeptidesociety.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. moodle2.units.it [moodle2.units.it]

- 14. atbweb.stanford.edu [atbweb.stanford.edu]

- 15. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

Z-Sar-OH: A Comprehensive Technical Guide for Peptidomimetic Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutic agents, bridging the gap between the high specificity of peptides and the favorable pharmacokinetic properties of small molecules. A key building block in the design and synthesis of these sophisticated molecules is N-benzyloxycarbonyl-sarcosine, commonly known as Z-Sar-OH. This N-protected derivative of sarcosine (N-methylglycine) offers unique structural and functional advantages, including the introduction of conformational constraints and enhanced proteolytic stability to the resulting peptidomimetic. This in-depth technical guide provides a comprehensive overview of this compound, encompassing its synthesis, characterization, and strategic incorporation into peptide chains, supported by detailed experimental protocols and quantitative data.

Chemical and Physical Properties

This compound is a white to off-white solid that is soluble in many organic solvents. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

| CAS Number | 39608-31-6 |

| Melting Point | 58-59 °C |

| Boiling Point | 385.6 ± 31.0 °C at 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ |

| Flash Point | 187.0 ± 24.8 °C |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-protection of sarcosine using benzyl chloroformate (Cbz-Cl) under basic conditions. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound from Sarcosine

Materials:

-

Sarcosine

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution and Cooling: Dissolve sarcosine in an aqueous solution of sodium hydroxide and cool the mixture to 0-5 °C in an ice bath.

-

Protection Reaction: While maintaining the temperature below 5 °C and ensuring the pH remains in the alkaline range, simultaneously add benzyl chloroformate and an additional aliquot of aqueous sodium hydroxide dropwise to the stirred solution.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification and Extraction: Carefully acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid. This will precipitate the this compound product. Extract the product into ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Crystallization: Purify the crude this compound by crystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain the final product as a white solid.

Quantitative Data:

| Synthesis Method | Starting Material | Reported Yield | Reference |

| N-protection of Sarcosine | Sarcosine | High | General Procedure |

| From Cbz-glycine | Cbz-glycine | 48% | PrepChem |

Characterization of this compound

Accurate characterization of this compound is essential to confirm its identity and purity before its use in peptide synthesis. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data:

| Technique | Observed Signals |

| ¹H NMR | Signals corresponding to the N-methyl protons, the α-methylene protons, the benzylic methylene protons, and the aromatic protons of the Cbz group. |

| ¹³C NMR | Resonances for the N-methyl carbon, the α-methylene carbon, the benzylic methylene carbon, the aromatic carbons, and the carbonyl carbons of the carboxyl and carbamate groups. |

| IR (cm⁻¹) | Broad O-H stretch (carboxylic acid), C-H stretches (aromatic and aliphatic), a strong C=O stretch (carbamate), and a C=O stretch (carboxylic acid). |

| MS (m/z) | Molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns. |

Note: Specific peak values can be found in spectral databases for N-benzyloxycarbonyl-sarcosine.

Incorporation of this compound into Peptidomimetics

This compound is a versatile building block for both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The N-methylated backbone introduced by sarcosine can impart unique conformational properties and resistance to enzymatic degradation.

Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the incorporation of this compound onto a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, DIC)[1]

-

Base (e.g., DIEA, NMM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Activation and Coupling: In a separate vessel, dissolve this compound (2-3 equivalents), a coupling reagent (e.g., HBTU, 2-3 equivalents), and a base (e.g., DIEA, 4-6 equivalents) in DMF. Add this activation solution to the deprotected resin.

-

Reaction and Monitoring: Agitate the reaction vessel for 1-2 hours at room temperature. Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. A negative test indicates the absence of free primary amines.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

Solution-Phase Peptide Synthesis

This compound is also well-suited for solution-phase synthesis, particularly for the preparation of di- or tri-peptides which can then be used as building blocks for larger molecules.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

-

Coupling reagent (e.g., EDC·HCl, DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Base (e.g., DIPEA, NMM)

-

Anhydrous DCM or DMF

Procedure:

-

Activation: Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., EDC·HCl, 1.1 equivalents) and stir for 30 minutes at 0 °C.

-

Coupling: To the activated solution, add the amino acid ester hydrochloride (1.1 equivalents) and the base (1.1 equivalents). Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide. The product can be purified by column chromatography or crystallization.

Quantitative Data on Coupling Efficiency:

The coupling efficiency of Z-protected amino acids is generally high, often exceeding 98-99% with appropriate coupling reagents and conditions.[2] The choice of coupling reagent and base can significantly impact the efficiency and the extent of side reactions, such as racemization.

| Coupling Reagent | Base | Expected Coupling Efficiency |

| HBTU/HOBt | DIEA | >98%[2] |

| HATU | DIEA | High |

| DIC/HOBt | - | High (low racemization) |

Deprotection of the Z-Group

The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation, a mild and efficient method that is orthogonal to many other protecting groups used in peptide synthesis.[3]

Materials:

-

Z-protected peptide

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)

Procedure:

-

Reaction Setup: Dissolve the Z-protected peptide in methanol or ethanol in a flask. Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere and stir vigorously at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Application in Modulating Biological Signaling Pathways

The incorporation of sarcosine into peptidomimetics can influence their biological activity. For instance, sarcosine metabolism has been implicated in the progression of prostate cancer through its interaction with the androgen signaling pathway.[4]

Sarcosine and Androgen Signaling in Prostate Cancer

This pathway highlights how the levels of sarcosine, regulated by the enzymes GNMT and SARDH under the control of the androgen receptor and the oncogene ERG, can contribute to the invasive phenotype of prostate cancer cells.[4] Peptidomimetics containing sarcosine derivatives could potentially be designed to interfere with these processes, offering novel therapeutic strategies.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptidomimetics. Its unique N-methylated structure provides a means to introduce conformational rigidity and enhanced stability, properties that are highly desirable in the development of new therapeutics. The synthetic and purification protocols detailed in this guide, along with the characterization data and an understanding of its potential role in modulating biological pathways, provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their peptidomimetic design and discovery efforts. The continued exploration of sarcosine-containing peptidomimetics holds significant promise for the development of novel drugs targeting a range of diseases.

References

The Strategic Incorporation of Sarcosine for Enhanced Peptide Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract